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Compound of Interest

1-(5-Bromo-2-hydroxy-3-
Compound Name: _
nitrophenyl)ethanone

Cat. No.: B116460

An In-depth Technical Guide to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 5'-Bromo-2'-hydroxy-3'-
nitroacetophenone, a key chemical intermediate. Designed for researchers, medicinal
chemists, and professionals in drug development, this document delves into the compound's
properties, synthesis, reactivity, and handling, grounding all information in established scientific
principles and field-proven insights.

Introduction: A Versatile Building Block

5'-Bromo-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-54-0) is a multi-functionalized
aromatic compound.[1][2] Its structure, featuring a ketone, a phenolic hydroxyl group, a nitro
group, and a bromine atom, makes it an exceptionally versatile precursor in organic synthesis.
The strategic placement of these functional groups allows for a wide array of chemical
transformations, positioning it as a valuable starting material for the synthesis of complex
heterocyclic systems and potential pharmaceutical agents. Understanding its core properties
and reactivity is fundamental to leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical determinants of its behavior in
experimental settings, influencing everything from solvent selection to reaction conditions.
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Core Properties

The key identifying and physical properties of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone are
summarized below for quick reference.

Property Value Source(s)
CAS Number 70978-54-0 [1][21[3]
Molecular Formula CsHeBrNOa4 [1112]
Molecular Weight 260.04 g/mol [41[5]

1-(5-bromo-2-hydroxy-3-
IUPAC Name _ [1][2]
nitrophenyl)ethan-1-one

Pale yellow to yellow crystals

Appearance or powder [1]
Melting Point 129-132 °C [3114]
Boiling Point 272.9 °C (Predicted) [3]
Density 1.763 g/cm? (Predicted) [3]
SMILES CC(=0)clcc(Br)cc(cl10)=0 [1114]

CLNIBJASCGZXHH-
InChl Key [1][4]
UHFFFAOYSA-N

Spectroscopic Signature (Predicted)

While specific, verified spectra for this compound are not widely published, its structure allows
for the confident prediction of key spectroscopic features. This predictive analysis is crucial for
researchers in confirming the identity and purity of the synthesized material.

¢ H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the
acetyl methyl protons (CHs) around & 2.5-2.7 ppm, a singlet for the phenolic proton (OH)
which may be broad and variable depending on the solvent, and two doublets in the aromatic
region (& 7.0-8.5 ppm) corresponding to the two protons on the benzene ring.
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e 13C NMR: The carbon NMR would reveal signals for the acetyl methyl carbon, the carbonyl
carbon (C=0) typically above d 190 ppm, and six distinct signals for the aromatic carbons,
with their chemical shifts influenced by the attached functional groups.

» IR Spectroscopy: The infrared spectrum serves as a fingerprint for the functional groups
present. Key absorption bands would include: a broad O-H stretch for the hydroxyl group
(~3200-3500 cm™1), a sharp C=0 stretch for the ketone (~1650-1680 cm~1), asymmetric and
symmetric N-O stretches for the nitro group (~1520-1560 cm~* and ~1340-1380 cm™1,
respectively), and C-Br stretching in the fingerprint region.

Synthesis Pathway and Experimental Protocol

The synthesis of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is typically achieved through a
multi-step process starting from a readily available precursor. The pathway described below is
efficient and utilizes a consistent solvent system, which is advantageous for industrial-scale
production.[6]

Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis from p-bromophenol.
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Step 1: Acetylation

p-Bromophenol

cetylating Agent (e.g., Acz0)
Base, Tetrachloroethylene

Acetic acid p-bromophenyl ester

Lewis Acid (e.g., AICl3)
Tetrachloroethylene

Step 2: Fries Rearrangement

5-Bromo-2-hydroxyacetophenone

Nitrating Agent (e.g., HNO3)
Tetrachloroethylene

Step 3: INitration

5'-Bromo-2'-hydroxy-

3'-nitroacetophenone

Click to download full resolution via product page

Caption: Three-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on the methodology outlined in patent CN102304052A.[6] The use of
tetrachloroethylene as a consistent solvent throughout the process is a key feature, minimizing
solvent waste and simplifying the workflow.[6]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b116460?utm_src=pdf-body-img
https://patents.google.com/patent/CN102304052A/en
https://patents.google.com/patent/CN102304052A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

e p-Bromophenol

o Acetylation reagent (e.g., Acetic Anhydride or Acetyl Chloride)

o Base (e.g., Triethylamine or Pyridine)

o Tetrachloroethylene

e Lewis Acid (e.g., Aluminum Chloride)

 Nitrating Agent (e.g., concentrated Nitric Acid)

o Appropriate workup reagents (acids, bases, water)

Procedure:

o Step 1: Acetylation of p-Bromophenol
o In a reaction vessel, dissolve p-bromophenol and a suitable base in tetrachloroethylene.
o Cool the mixture in an ice bath and slowly add the acetylating reagent while stirring.
o Allow the reaction to proceed to completion (monitor by TLC).

o Upon completion, perform an acidic workup to neutralize the base and wash the organic
layer with water. The resulting tetrachloroethylene solution containing the acetate p-
bromophenyl ester is used directly in the next step.

o Scientist's Insight: This initial acetylation protects the hydroxyl group and sets the stage for
the Fries rearrangement. Using tetrachloroethylene from the start avoids solvent swaps,
which improves yield and process efficiency.

o Step 2: Fries Rearrangement

o To the tetrachloroethylene solution from Step 1, add a Lewis acid (e.g., AlCI3) portion-wise
at a controlled temperature.
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o Heat the mixture to induce the Fries rearrangement, which relocates the acetyl group from
the oxygen to the carbon atom of the aromatic ring, ortho to the hydroxyl group.[7]

o Monitor the reaction for the formation of 5-bromo-2-hydroxyacetophenone.

o Once complete, carefully quench the reaction with acid and water, then separate the
organic layer containing the product.

o Scientist's Insight: The Fries rearrangement is a classic and powerful tool for forming
hydroxyaryl ketones. Temperature control is critical here; too low, and the reaction is
sluggish, too high, and side products may form.

o Step 3: Electrophilic Nitration

[¢]

Cool the solution of 5-bromo-2-hydroxyacetophenone in tetrachloroethylene to 0-5 °C.

o Slowly add a pre-cooled nitrating agent dropwise, ensuring the temperature does not rise
significantly. The hydroxyl and acetyl groups direct the incoming nitro group to the 3-
position.

o Stir the reaction at low temperature until completion.

o Perform a final workup by pouring the mixture onto ice, separating the organic layer, and
washing it.

o The crude product can be purified by recrystallization from a suitable solvent like ethanol
to yield pure 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.

o Scientist's Insight: The regioselectivity of nitration is controlled by the existing substituents.
The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-
directing acetyl group, funnels the electrophile to the desired position. Low temperature is
essential to prevent over-nitration and decomposition.

Reactivity and Synthetic Applications

The true value of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lies in its potential for
derivatization. It is a hub for accessing a variety of more complex molecules.
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5'-Bromo-2'-hydroxy-

3'-nitroacetophenone

Reduction (e.g., SnCl2/HCl) / Pd-Catalyzed Cross-Coupling Alkylation/Acylation

Amino Derivative Coupling Products Heterocycles Ethers/Esters
(via Reduction) (e.g., Suzuki, Sonogashira) (e.g., Chalcones, Flavones) (at Hydroxyl Group)

Click to download full resolution via product page
Caption: Key reactivity pathways of the title compound.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using
standard conditions (e.g., SnClz, H2/Pd-C). This opens up a vast array of subsequent
reactions, such as diazotization or amide bond formation, providing access to novel
scaffolds.

» Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling
reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of new carbon-
carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for
building molecular complexity.

o Reactions at the Ketone: The acetyl group can undergo condensation reactions (e.g.,
Claisen-Schmidt) with aldehydes to form chalcones, which are precursors to flavonoids and
other biologically active heterocycles. It can also be reduced or converted to other functional

groups.

o Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form
ethers or acylated to form esters, which can be used to modulate the compound's solubility,
lipophilicity, or to act as a protecting group during other transformations.

These reaction pathways highlight the compound's role as a versatile intermediate in the
synthesis of diverse chemical entities, including those with potential antimicrobial or antiviral
activities.[8]
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Safety and Handling

Proper handling is paramount when working with any chemical reagent. 5'-Bromo-2'-hydroxy-
3'-nitroacetophenone is classified as a hazardous substance requiring careful management.

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye
irritation (H319), and may cause respiratory irritation (H335).[9][10]

o Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder,
a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to
minimize exposure.[9] Avoid formation of dust and aerosols.[9]

o Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed
and sealed in dry conditions.[3][9]

o Disposal: Dispose of waste material and contaminated packaging in accordance with local,
state, and federal regulations. This should be done through a licensed disposal company.[9]

Adherence to these safety protocols provides a self-validating system for minimizing risk and
ensuring a safe laboratory environment.

Conclusion

5'-Bromo-2'-hydroxy-3'-nitroacetophenone is more than just a chemical compound; itis a
strategic tool for synthetic innovation. Its well-defined physicochemical properties, accessible
synthesis route, and highly versatile reactivity profile make it an invaluable asset for
researchers in drug discovery and materials science. By understanding and applying the
principles outlined in this guide, scientists can effectively and safely unlock the full potential of
this powerful chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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